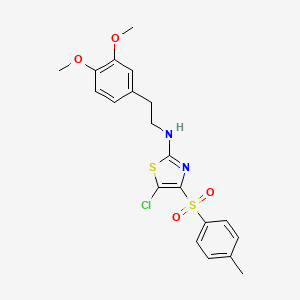
3-Cyclopropylpyridin-2-sulfonylfluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H8FNO2S and a molecular weight of 201.22 g/mol . It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropylpyridine-2-sulfonyl fluoride has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to act as electrophilic warheads . They are used by medicinal chemists and chemical biologists due to their balance of reactivity and stability .
Mode of Action
The mode of action of 3-Cyclopropylpyridine-2-sulfonyl fluoride is likely related to its sulfonyl fluoride group. Sulfonyl fluorides are known for their sulfur(VI)-fluoride exchange (SuFEx) processes . These processes are transformations with click-like reactivity, invigorating research into electrophilic species featuring a sulfur-fluorine bond .
Biochemical Pathways
The advent of sufex processes has led to new activation methods and manipulation of intriguing functional groups .
Result of Action
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications .
Action Environment
It’s known that sulfonyl fluorides resist hydrolysis under physiological conditions , which may suggest some level of environmental stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyridine-2-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropylpyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for 3-Cyclopropylpyridine-2-sulfonyl fluoride often involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 3-Cyclopropylpyridine-2-sulfonyl fluoride include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a catalyst or base .
Major Products Formed
The major products formed from reactions involving 3-Cyclopropylpyridine-2-sulfonyl fluoride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-sulfonyl fluoride: Similar in structure but lacks the cyclopropyl group.
3-Cyclopropylpyridine-2-sulfonamide: Similar but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
3-Cyclopropylpyridine-2-sulfonyl fluoride is unique due to the presence of both the cyclopropyl and sulfonyl fluoride groups, which confer specific reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
3-cyclopropylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTKNXTYTRFCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide](/img/structure/B2499729.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)
![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2499732.png)
![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)
![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)



![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)
![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)
![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

